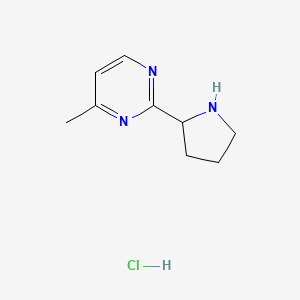

4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride

描述

4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrimidine and pyrrolidine rings in its structure allows for diverse biological activities and interactions with various molecular targets.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrimidine intermediate with a suitable pyrrolidine derivative under basic conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

科学研究应用

Pharmaceutical Development

The compound is primarily recognized for its potential as a pharmacological agent . Its structural components, particularly the pyrrolidine moiety and the pyrimidine ring, contribute to its ability to interact with various biological targets. Research indicates that compounds with similar structures can exhibit significant biological activity, including:

- Enzyme Inhibition : 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride has been studied for its inhibitory effects on specific enzymes related to metabolic pathways. For instance, it may inhibit N-Acylphosphatidylethanolamine phospholipase D, an enzyme involved in the biosynthesis of bioactive lipids .

- Anti-cancer Properties : Similar compounds have shown promise in cancer treatment by inhibiting cell proliferation and inducing apoptosis in cancer cells. The unique structural features of this compound may enhance its efficacy against certain cancer types.

- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential applications in treating inflammatory diseases.

Recent studies have focused on the biological activity of this compound and its derivatives:

- Inhibition Studies : A study demonstrated that certain derivatives exhibited enhanced potency against specific targets compared to the parent compound, indicating that structural modifications can lead to improved pharmacological profiles .

- Therapeutic Applications : Research has suggested potential applications in treating metabolic disorders due to the compound's ability to modulate lipid metabolism pathways .

作用机制

The mechanism of action of 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

相似化合物的比较

2-(Pyrrolidin-2-yl)pyrimidine: Lacks the methyl group at the 4-position, which may affect its binding affinity and biological activity.

4-Methyl-2-(piperidin-2-yl)pyrimidine: Contains a piperidine ring instead of a pyrrolidine ring, which can alter its pharmacokinetic properties.

4-Methyl-2-(pyrrolidin-2-yl)quinazoline: Features a quinazoline ring instead of a pyrimidine ring, potentially leading to different biological activities.

Uniqueness: 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is unique due to the combination of the pyrimidine and pyrrolidine rings, which provides a distinct set of chemical and biological properties. The presence of the methyl group at the 4-position further enhances its potential for specific interactions with molecular targets.

生物活性

4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both pyrimidine and pyrrolidine moieties, which contribute to its interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 217.67 g/mol. The unique structural features include:

- Pyrimidine Ring : Engages in hydrogen bonding and π-π interactions.

- Pyrrolidine Moiety : Enhances binding affinity through hydrophobic interactions.

These characteristics enable the compound to modulate the activity of various enzymes and receptors, leading to significant biological effects.

The mechanism of action for this compound involves its interaction with specific molecular targets. The following points summarize its action:

- Hydrogen Bonding : The pyrimidine ring can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The pyrrolidine ring enhances binding affinity, influencing the activity of enzymes or receptors.

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, potentially impacting pathways related to cell signaling and metabolism.

Enzyme Inhibition

Recent studies have shown that this compound exhibits significant enzyme inhibitory activity. For instance, it has been reported to inhibit COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial and Anticancer Properties

The compound has also been explored for its potential therapeutic effects, including:

- Antimicrobial Activity : It has shown promise as a ligand in receptor binding studies, indicating potential for use in antimicrobial therapies.

- Anticancer Activity : Similar compounds have been associated with anti-cancer properties, suggesting that this compound may also have applications in cancer treatment .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications on the pyrrolidine ring significantly affect the biological activity of the compound. For example:

| Compound Modification | Observed Activity |

|---|---|

| Methylation on amide | Loss of potency |

| Substitution on pyrrolidine | Increased potency (up to 4-fold) |

These findings suggest that specific structural features are critical for enhancing the biological activity of related compounds .

Case Studies

- Anti-inflammatory Studies : In vitro tests demonstrated that derivatives similar to this compound effectively suppressed COX-2 activity, with IC50 values indicating strong inhibitory effects comparable to established anti-inflammatory drugs .

- Anticancer Research : Preclinical studies indicated that compounds within this class exhibited significant anti-tumor activity in various cancer models, further supporting the potential therapeutic applications of this compound .

化学反应分析

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. For example:

-

Chloride displacement : Reaction with amines (e.g., pyrrolidine) in DMF at 80°C replaces the 2-chloro group in precursor compounds, forming 4-methyl-2-(pyrrolidin-2-yl)pyrimidine with yields up to 69% .

-

Aromatic substitution : The 4-methyl group directs electrophiles to the 5-position of the pyrimidine ring, enabling regioselective functionalization .

Table 1: Key Substitution Reactions

Oxidation and Reduction

The pyrrolidine moiety and pyrimidine ring participate in redox reactions:

-

Oxidation : Treatment with H₂O₂/CH₃COOH oxidizes the pyrrolidine ring to a lactam, forming 4-methyl-2-(2-pyrrolidone)pyrimidine.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyrimidine ring to a tetrahydropyrimidine derivative, altering its aromaticity.

Alkylation and Acylation

The secondary amine in the pyrrolidine group undergoes alkylation/acylation:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in ethanol under reflux to form quaternary ammonium salts, enhancing solubility .

-

Acylation : Acetic anhydride acetylates the pyrrolidine nitrogen, producing N-acetyl derivatives with >80% efficiency .

Table 2: Alkylation/Acylation Examples

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| N-Alkylation | Methyl iodide, Cs₂CO₃ | EtOH, reflux, 5 h | N-Methylpyrrolidine-pyrimidine adduct | 75% | |

| N-Acylation | Ac₂O, Et₃N | DCM, RT, 12 h | N-Acetyl derivative | 82% |

Ring-Opening and Rearrangement

Under strong acidic or basic conditions:

-

Acid hydrolysis : Concentrated HCl cleaves the pyrrolidine ring, yielding 4-methylpyrimidine-2-carboxylic acid .

-

Base-mediated rearrangement : NaOH/EtOH induces ring contraction, forming imidazo[1,2-a]pyrimidine derivatives .

Mechanistic Insights

-

Regioselectivity : Fukui indices predict higher electrophilicity at the pyrimidine C-5 position, favoring substitutions there .

-

Steric effects : The 4-methyl group hinders approach to the C-6 position, directing reagents to less hindered sites .

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .

Comparative Reactivity

The hydrochloride salt’s ionic nature increases aqueous solubility, enabling reactions in polar media. Comparatively, the free base shows higher reactivity in organic solvents due to improved nucleophile accessibility.

属性

IUPAC Name |

4-methyl-2-pyrrolidin-2-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-7-4-6-11-9(12-7)8-3-2-5-10-8;/h4,6,8,10H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOJUYZBOLPGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361118-71-9 | |

| Record name | Pyrimidine, 4-methyl-2-(2-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1361118-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。